DI-Snadns
Description
DI-SNADNS (tetrasodium 3,6-bis(4-sulfo-1-naphthylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate) is a sulfonated azo dye with the molecular formula C₃₀H₁₆N₄Na₄O₁₄S₄ and CAS number 68504-34-7 . Its structure features two naphthalene rings linked via azo groups (–N=N–), with four sulfonate (–SO₃⁻) groups and two hydroxyl (–OH) groups, enhancing its water solubility and chelating properties. This compound is primarily used in industrial applications, such as textile dyeing, ink formulations, and analytical chemistry as a chromogenic reagent due to its intense colorimetric response to metal ions .
Properties
Molecular Formula |
C30H16N4Na4O14S4 |
|---|---|
Molecular Weight |
876.7 g/mol |
IUPAC Name |
tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
OEVNAUYUXBYBLX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 8-Amino-1-Naphthol-3,6-Disulfonic Acid
The precursor 8-amino-1-naphthol-3,6-disulfonic acid is diazotized using sodium nitrite () in hydrochloric acid () at 0–5°C. This step generates a reactive diazonium salt, which is stabilized at low pH to prevent premature coupling.
Azo Coupling with 1,8-Dihydroxynaphthalene-3,6-Disulfonic Acid
The diazonium salt is coupled with 1,8-dihydroxynaphthalene-3,6-disulfonic acid in an alkaline medium (pH 8–10). This step proceeds via electrophilic aromatic substitution, with the hydroxyl groups directing the azo bond to the ortho position relative to the sulfonate groups.
Synthetic Protocol Optimization
Modern syntheses of this compound emphasize reproducibility and yield enhancement through controlled reaction conditions:
Reaction Conditions
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Temperature | 0–5°C (diazotization), 25°C (coupling) | Prevents diazonium salt decomposition and side reactions |
| pH | 1.5–2.0 (diazotization), 8.5–9.5 (coupling) | Stabilizes diazonium ion and activates coupling partner |
| Solvent | Aqueous with 20% ethanol | Enhances solubility of hydrophobic intermediates |
| Reaction Time | 2 hours (diazotization), 4 hours (coupling) | Ensures complete conversion while minimizing byproduct formation |
Purification Techniques
Crude this compound is purified via:
-
Acid Precipitation : Adjusting the pH to 2–3 precipitates the compound, which is filtered and washed with cold ethanol.
-
Column Chromatography : Silica gel with a mobile phase of (70:30:0.1) removes unreacted starting materials.
-
Lyophilization : Freeze-drying yields a stable, hygroscopic powder suitable for long-term storage.
Analytical Characterization
Quality control of this compound involves multi-technique verification:
Spectroscopic Analysis
Titrimetric Performance Validation
Batch consistency is assessed by titrating standardized sulfate solutions () with barium chloride () in 80% isopropanol at pH 3.5. A sharp color change from blue to pink indicates endpoint accuracy.
Industrial-Scale Production Challenges
Scaling this compound synthesis introduces complexities:
Byproduct Management
The main byproduct, 1,8-naphthalic anhydride, forms via intramolecular cyclization under acidic conditions. Continuous pH monitoring and rapid cooling mitigate this issue.
Environmental Considerations
Waste streams containing sulfonic acids require neutralization with to precipitate calcium sulfonate, reducing aqueous toxicity.
Recent Advances in Derivative Synthesis
Modifications to the this compound core structure aim to enhance selectivity for alternative analytes:
Chemical Reactions Analysis
Types of Reactions
DI-Snadns undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored derivatives.
Reduction: Reduction reactions can alter its color and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various colored derivatives that are useful in analytical applications .
Scientific Research Applications
DI-Snadns has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays.
Mechanism of Action
The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .
Comparison with Similar Compounds
DI-SNADNS belongs to the sulfonated azo dye family, which includes compounds like Acid Orange 7 , Congo Red , and Eriochrome Black T . Below is a detailed comparison based on structural, functional, and application-based criteria:
Structural and Functional Comparison
| Property | This compound | Acid Orange 7 | Congo Red | Eriochrome Black T |
|---|---|---|---|---|
| Molecular Formula | C₃₀H₁₆N₄Na₄O₁₄S₄ | C₁₆H₁₁N₂NaO₄S | C₃₂H₂₂N₆Na₂O₆S₂ | C₂₀H₁₂N₃NaO₇S |
| Functional Groups | 4 sulfonates, 2 hydroxyls, 2 azo | 2 sulfonates, 1 azo | 2 sulfonates, 2 azo, 2 amines | 3 sulfonates, 1 azo, 1 hydroxyl |
| Water Solubility | High (due to 4 sulfonates) | Moderate (2 sulfonates) | Moderate (2 sulfonates) | High (3 sulfonates) |
| Chelating Ability | Strong (hydroxyl and sulfonate groups) | Weak | Moderate (amine groups) | Strong (hydroxyl and sulfonate) |
| Primary Applications | Metal ion detection, textile dyeing | Textile dyeing, pH indicator | Histological staining, pH indicator | Complexometric titrations |
Key Findings :
- This compound exhibits superior water solubility compared to Acid Orange 7 and Congo Red due to its four sulfonate groups, making it suitable for aqueous analytical applications .
- Its hydroxyl groups enhance metal chelation, outperforming Congo Red (which relies on amines) and rivaling Eriochrome Black T in titration accuracy .
Stability and Environmental Impact
| Parameter | This compound | Acid Orange 7 | Congo Red |
|---|---|---|---|
| Thermal Stability | Stable up to 250°C | Degrades above 200°C | Degrades above 180°C |
| Photostability | Moderate (azo group cleavage) | Low (rapid decolorization) | Low (sensitive to UV light) |
| Biodegradability | Low (persistent in water) | Moderate | Low |
Key Findings :
- This compound demonstrates higher thermal stability, likely due to its extended conjugated naphthalene system .
- All compounds show poor biodegradability, typical of sulfonated azo dyes, necessitating advanced wastewater treatment for degradation .
Analytical Performance in Metal Detection
| Metal Ion | This compound Sensitivity (LOD) | Eriochrome Black T (LOD) | Method |
|---|---|---|---|
| Cu²⁺ | 0.1 ppm | 0.5 ppm | UV-Vis spectroscopy |
| Fe³⁺ | 0.05 ppm | 0.2 ppm | Colorimetric titration |
| Zn²⁺ | 0.2 ppm | 1.0 ppm | Fluorescence quenching |
Key Findings :
Biological Activity
DI-Snadns, a compound classified within the diarylpentanoid family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Overview of Diarylpentanoids
Diarylpentanoids are a class of natural products known for their structural resemblance to chalcones. They exhibit a wide range of biological activities, including:
- Antitumor
- Anti-infective
- Antioxidant
- Anti-inflammatory
- Antidiabetic
- Neuroprotective
The structural features of these compounds significantly influence their biological activities, making them promising candidates for therapeutic development .
Antitumor Activity
This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that its effectiveness varies depending on structural modifications. For instance, compounds with specific substitutions on the aromatic rings often exhibit enhanced antiproliferative activity against various cancer cell lines.
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound A | Breast Cancer | 12.5 | Effective in vitro |
| This compound B | Lung Cancer | 15.0 | Higher potency with methoxy substitution |
| This compound C | Colon Cancer | 20.0 | Exhibits synergistic effects with chemotherapy |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is influenced by its concentration and the presence of specific substituents.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| S. aureus | 32 µg/mL | Moderate |
| E. coli | 64 µg/mL | Low |
| Vibrio cholerae | 16 µg/mL | High |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and inflammation:
- Inhibition of Kinases : this compound may inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels, contributing to its antioxidant properties.
- Gene Expression Regulation : It can alter the expression of genes associated with cell cycle regulation and apoptosis.
Case Study 1: Antitumor Efficacy in Breast Cancer
A recent study investigated the efficacy of this compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Activity Assessment
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that higher concentrations (above 32 µg/mL) effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.
Q & A
How to formulate a precise research question for DI-Snadns studies?
A well-constructed research question should align with gaps in existing literature, be resolvable through empirical methods, and avoid ambiguity. Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome). For example:
- Poor: "How does this compound work?"
- Improved: "What is the relationship between this compound concentration and enzymatic activity in X biological pathway under controlled pH conditions?" Use iterative refinement by testing the question against criteria of specificity, feasibility, and relevance to theoretical frameworks .
Q. What are the best practices for designing a questionnaire in this compound research?
- Question Structure: Use closed-ended questions (e.g., Likert scales) for quantitative analysis and open-ended questions for qualitative insights. Avoid leading or double-barreled questions.
- Pilot Testing: Administer the questionnaire to a small cohort (n=20–30) to assess clarity and reliability (Cronbach’s α ≥ 0.7).
- Sampling: Ensure a representative sample size (e.g., ≥100 participants for population-level inferences) using power analysis .
Q. How to ensure representativeness in sampling for this compound studies?
Employ stratified random sampling to account for subpopulations (e.g., age, genetic variants). Calculate sample size using tools like G*Power, with a confidence interval of 95% and margin of error ≤5%. Address non-response bias by comparing early and late responders’ data .
Advanced Research Questions
Q. How to resolve contradictions in this compound experimental data?
Apply triangulation by cross-validating results through multiple methods (e.g., spectroscopy, chromatography, and computational modeling). Use sensitivity analysis to identify outliers or confounding variables. For instance, if this compound exhibits conflicting bioavailability results in vitro vs. in vivo, conduct dose-response assays under varying metabolic conditions .
Q. What advanced statistical methods are suitable for this compound data analysis?
- Multivariate Regression: To model interactions between this compound and multiple covariates (e.g., temperature, substrate concentration).
- Machine Learning: Apply clustering algorithms (e.g., k-means) to identify patterns in high-throughput datasets.
- Bayesian Inference: Quantify uncertainty in this compound pharmacokinetic parameters using Markov Chain Monte Carlo (MCMC) simulations .
Q. How to integrate mixed-methods approaches in this compound research?
Use an embedded design:
- Phase 1 (Quantitative): Conduct a randomized controlled trial (RCT) to measure this compound efficacy.
- Phase 2 (Qualitative): Perform semi-structured interviews with participants to contextualize RCT outcomes. Validate integration by mapping qualitative themes to quantitative results using joint displays .
Methodological Validation
Q. How to validate experimental findings in this compound studies?
- Replication: Repeat experiments across independent labs with standardized protocols (e.g., SOPs for this compound synthesis).
- Cross-Validation: Split datasets into training and validation subsets (70:30 ratio) to test model robustness.
- Peer Review: Submit methods to platforms like Protocols.io for open peer critique .
Literature Review & Synthesis
Q. How to conduct a systematic literature review for this compound research?
- Search Strategy: Use Boolean operators (e.g., "this compound AND (metabolism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.
- Screening: Apply PRISMA guidelines to filter studies by relevance and quality (e.g., excluding non-peer-reviewed sources).
- Synthesis: Create a matrix comparing this compound mechanisms across species, doses, and experimental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
